molecular formula C24H29N3OS B11244390 N-{[6-(4-Methylphenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide

N-{[6-(4-Methylphenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide

Cat. No.: B11244390
M. Wt: 407.6 g/mol
InChI Key: JRZBLUSPYCZRRR-UHFFFAOYSA-N
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Description

N-{[6-(4-Methylphenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-B][1,3]thiazoles. This compound is characterized by its unique structure, which includes an adamantane core linked to an imidazo[2,1-B][1,3]thiazole moiety. The presence of the adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(4-Methylphenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for temperature and pressure control is essential to maintain the consistency and quality of the product. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N-{[6-(4-Methylphenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-{[6-(4-Methylphenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[6-(4-Methylphenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The imidazo[2,1-B][1,3]thiazole moiety may also contribute to the compound’s bioactivity by interacting with enzymes and other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{[6-(4-Methylphenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide apart from these similar compounds is the presence of the adamantane core. This unique structure imparts additional stability and rigidity, potentially enhancing its bioactivity and making it a valuable compound for further research .

Properties

Molecular Formula

C24H29N3OS

Molecular Weight

407.6 g/mol

IUPAC Name

N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]adamantane-1-carboxamide

InChI

InChI=1S/C24H29N3OS/c1-15-2-4-19(5-3-15)21-20(27-6-7-29-23(27)26-21)14-25-22(28)24-11-16-8-17(12-24)10-18(9-16)13-24/h2-5,16-18H,6-14H2,1H3,(H,25,28)

InChI Key

JRZBLUSPYCZRRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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